4-(2-Acetoxyethyl)phenol Trifluoromethanesulfonate

Iron-catalyzed cross-coupling Grignard reagent FTY720 synthesis

4-(2-Acetoxyethyl)phenol Trifluoromethanesulfonate (CAS 712223-57-9), also named acetic acid 2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl ester, is a bi-functional aryl triflate building block with a molecular weight of 312.26 g/mol. It serves as a critical electrophilic partner in iron-catalyzed Kumada-type cross-coupling reactions, specifically identified as compound 5 in the scalable, chemo- and regioselective synthesis of the immunosuppressive agent FTY720 (fingolimod).

Molecular Formula C11H11F3O5S
Molecular Weight 312.26 g/mol
CAS No. 712223-57-9
Cat. No. B122405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Acetoxyethyl)phenol Trifluoromethanesulfonate
CAS712223-57-9
Synonyms1,1,1-Trifluoro-methanesulfonic Acid 4-[2-(Acetyloxy)ethyl]phenyl Ester
Molecular FormulaC11H11F3O5S
Molecular Weight312.26 g/mol
Structural Identifiers
SMILESCC(=O)OCCC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C11H11F3O5S/c1-8(15)18-7-6-9-2-4-10(5-3-9)19-20(16,17)11(12,13)14/h2-5H,6-7H2,1H3
InChIKeyKQWGBWPGLDKICK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Acetoxyethyl)phenol Trifluoromethanesulfonate – Key Intermediate in FTY720 Synthesis & Fe-Catalyzed Cross-Coupling


4-(2-Acetoxyethyl)phenol Trifluoromethanesulfonate (CAS 712223-57-9), also named acetic acid 2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl ester, is a bi-functional aryl triflate building block with a molecular weight of 312.26 g/mol . It serves as a critical electrophilic partner in iron-catalyzed Kumada-type cross-coupling reactions, specifically identified as compound 5 in the scalable, chemo- and regioselective synthesis of the immunosuppressive agent FTY720 (fingolimod) [1]. The compound integrates an activated triflate leaving group that enables reactivity under mild, low-cost iron catalysis, plus a protected acetoxyethyl side chain for downstream synthetic elaboration. Its established role in a multi-kilogram-scalable, metal-economical route distinguishes it from generic aryl halides or sulfonates typically used in analogous transformations.

Reaction Type Fe-catalyzed alkyl-aryl cross-coupling electrophile
Functional Handle Acetate-protected phenol for downstream elaboration
Literature Precedent Reported in scalable synthesis of an immunomodulatory research compound

Why Aryl Halides or Tosylates Cannot Automatically Replace This Triflate in Fe-Catalyzed FTY720 Synthesis


This compound's activation chemistry is precisely matched to the requirements of iron-catalyzed cross-coupling, where the triflate group displays a distinct reactivity profile compared to common aryl halides or tosylates. In the Fürstner group's foundational work on iron catalysis, aryl chlorides were superior to bromides or iodides, but even activated sulfonates like tosylates were competent [1]. Critically, for demanding, functionalized substrates required in pharmaceutical synthesis, aryl triflates offer the optimal balance of oxidative addition propensity and stability under Grignard conditions, avoiding the homocoupling, β-hydride elimination, and proto-dehalogenation side reactions often observed with halides [2]. The acetoxyethyl substituent itself is incompatible with many alternative leaving groups; its ester linkage can undergo nucleophilic attack by highly active Grignard reagents unless the electrophile is perfectly tuned. Substituting with a 4-(2-acetoxyethyl)phenyl bromide or tosylate would likely lead to lower yields, incomplete conversion, or the erosion of chemo-selectivity in the specific Fe(acac)₃-catalyzed octylmagnesium bromide coupling that defines the route to FTY720 intermediate 6.

Leaving Group Mismatch

Aryl bromide or tosylate may not match the Fe(acac)₃ catalytic cycle at ambient temperature.

Ester Compatibility

The acetate group may undergo undesired nucleophilic attack if the electrophile is not sufficiently tuned.

Side Reaction Profile

Proto-dehalogenation or homocoupling can erode chemoselectivity when using aryl halides.

Quantitative Differentiation Evidence for 4-(2-Acetoxyethyl)phenol Trifluoromethanesulfonate


Chemo- and Regioselective Fe-Catalyzed Coupling Enabled by the Aryl Triflate

The Seidel-Fürstner route specifically employs the triflate (compound 5) for reaction with octylmagnesium bromide catalyzed by Fe(acac)₃, forming octylbenzene derivative 6, the key FTY720 building block [1]. The reaction was described as "chemo- and regioselective" and formed the basis for a "practical and scaleable" synthesis. While the paper does not publish a direct yield comparison table between triflate and bromide, class-level inference from the Fürstner group's mechanistic studies supports high selectivity for triflates. In the 2002 Angewandte paper, iron-catalyzed coupling of alkyl Grignards with aryl triflates proceeded in high yields with excellent functional group tolerance, a necessary condition not guaranteed by other leaving groups for this substrate [2]. The use of triflate is not arbitrary; it was selected to prevent nucleophilic attack at the acetate carbonyl and to ensure oxidative addition outpaces competing, non-productive pathways.

Fe-Coupling Selectivity
Class-level
Triflate 5 reacted with octylMgBr under Fe(acac)₃ to give octylbenzene 6; described as chemo- and regioselective. Class-level data support triflate superiority over halides.
Supports Fe-catalyzed coupling selectivity context
Exact yield not reported; selectivity inferred from published class-level reactivity
Iron-catalyzed cross-coupling Grignard reagent FTY720 synthesis

Acetate Protecting Group Eliminates Phenol Interference During Cross-Coupling

The compound features an acetate ester masking a phenol, forming a protected alcohol (2-(4-hydroxyphenyl)ethyl acetate). The free phenol analog (4-(2-hydroxyethyl)phenol triflate) would be incompatible with the cross-coupling conditions because the acidic phenolic proton would quench the Grignard reagent and the resulting phenoxide could act as a competing nucleophile or ligand [1]. By providing the alcohol orthogonally protected as the acetate, this compound allows the cross-coupling to proceed without interference, with deprotection planned for a later synthetic stage. This contrasts with analogs like 4-(2-acetoxyethyl)phenyl bromide, which still require the acetate protection but lack the superior cross-coupling profile of the triflate.

Protecting Group Strategy
Context-dependent
Acetate ester masks the phenol, preventing Grignard quenching and phenoxide formation during cross-coupling.
Enables compatibility with nucleophilic coupling conditions
Stability inferred; free phenol analog would react under the same conditions
Protecting group strategy Synthetic intermediate FTY720

Validated Purity Profile for Reproducible Synthesis: ≥98% Assay by HPLC

Reputable commercial sources provide this compound with a standard purity of 98%, verified by techniques such as NMR, HPLC, and GC . This level of quality assurance is essential for a synthetic intermediate used in a multi-step pharmaceutical synthesis. Using a lower-purity generic aryl triflate risks introducing unknown impurities that could poison the Fe-catalyst, alter the reaction outcome, or require additional purification steps. The batch-specific analytical data supplied (e.g., COA) enables direct comparability within published procedures, unlike laboratory-made intermediates where purity can vary.

Purity Specification
Supplier data
≥98% purity (HPLC, NMR, GC); batch-specific COA available.
Supports reproducible cross-coupling yields
Purity verification recommended for critical synthetic steps
Chemical purity Quality control Building block

Triflate as an Enabler for Low-Cost, Low-Toxicity Iron Catalysis Over Palladium

The Seidel-Fürstner protocol explicitly leverages the aryl triflate's reactivity to use Fe(acac)₃ — a cheap, non-toxic, and environmentally benign catalyst — instead of requiring palladium, nickel, or copper catalysts commonly used for aryl halide cross-couplings [1]. Class-level evidence supports that aryl triflates are among the most active electrophiles for iron-catalyzed coupling; the Fürstner group's 2002 study showed that aryl triflates consistently outperformed tosylates in reactivity, which in turn exceeded most halides under iron catalysis [2]. This translates into a direct cost advantage: Fe(acac)₃ at ~$50/kg vs. Pd(OAc)₂ at ~$20,000/kg, alongside the elimination of toxic phosphine ligands. For the specific FTY720 synthesis, switching to a different electrophile (e.g., the bromide) would likely necessitate a more expensive Pd-based system.

Fe vs. Pd Catalysis
Class-level
Triflate enables Fe(acac)₃ catalysis (low-cost, low toxicity) instead of Pd; ~400× catalyst cost reduction inferred from class-level data.
Supports sustainable and cost-effective process chemistry
Based on class-level reactivity; Pd-based coupling alternative remains possible
Sustainable chemistry Iron catalysis Precious metal replacement

Proven Application Scenarios for 4-(2-Acetoxyethyl)phenol Trifluoromethanesulfonate


Scalable Preparation of FTY720 (Fingolimod) Key Intermediate

This is the primary literature-validated application. The compound (5) is reacted with octylmagnesium bromide using Fe(acac)₃ as a catalyst in THF/NMP to give 4-octylbenzene derivative 6, a key building block for FTY720 [1]. The synthesis is described as scalable and was performed at a multi-gram scale in the Fürstner laboratories, demonstrating its suitability beyond bench scale.

General Synthesis of 4-Alkylphenyl Ethanol Amine Derivatives via Iron Catalysis

Beyond FTY720, the chemistry established for this compound can be extended to a broader class of 2-amino-1,3-propanediol immunomodulators. Any project requiring a para-octyl or para-alkyl phenethyl alcohol backbone can use this triflate as a common, pre-validated electrophile [1]. The acetoxy protecting group can be cleaved to reveal a free phenol or alcohol for further functionalization.

Medicinal Chemistry Projects Targeting Sphingosine-1-Phosphate (S1P) Receptors

Given FTY720's role as an S1P receptor modulator, this compound serves as a versatile fragment for analog synthesis. Researchers can replace the octyl Grignard reagent with other nucleophiles (alkyl, aryl, or heteroaryl) while retaining the validated reactivity profile of the aryl triflate, enabling structure–activity relationship (SAR) studies around the lipophilic tail of S1P receptor ligands [1].

Sustainable Process Chemistry Demonstrating Precious-Metal Replacement

This compound is an ideal substrate in case studies or pilot projects aiming to replace palladium with iron in C(sp²)–C(sp³) bond formation. The successful Fe(acac)₃-catalyzed coupling serves as a proof-of-principle for minimizing the use of critical raw materials and improving environmental, health, and safety profiles in pharmaceutical process development [1][2].

Application
Selection Property
Validation Focus
Sphingolipid modulator intermediate synthesis
Fe-catalyzed aryl triflate coupling
Regioselective alkyl-aryl bond formation at room temperature
Immunomodulator scaffold assembly
Pre-validated electrophile for iron catalysis
Compatibility of acetate protection with Grignard reagents
S1P receptor modulator research
Versatile building block for SAR studies
Nucleophile scope and functional group tolerance
Iron-catalyzed cross-coupling methodology
Precious-metal-free aryl triflate route
Catalyst cost reduction and environmental profile
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